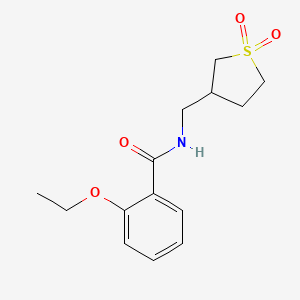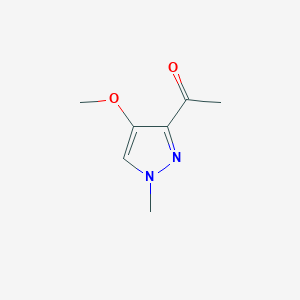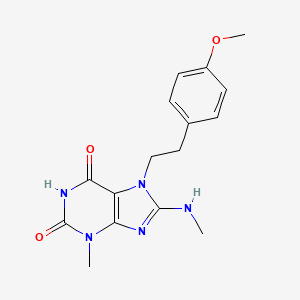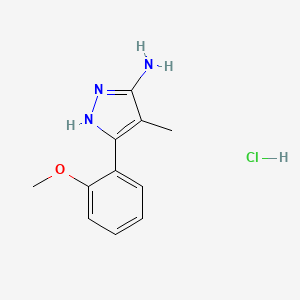
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancers. This compound belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which are known to inhibit the activation of B-cells and reduce the growth of cancer cells.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide, also known as N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-ethoxybenzamide:
G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation
This compound has been identified as a potent and selective activator of GIRK1/2 channels. GIRK channels play a crucial role in regulating neuronal excitability and heart rate. Activation of these channels can be beneficial in treating conditions such as epilepsy, pain, and cardiac arrhythmias .
Neurological Disorders
Due to its ability to modulate GIRK channels, this compound is being explored for its potential in treating various neurological disorders. Conditions like Parkinson’s disease, schizophrenia, and anxiety disorders could benefit from therapies targeting GIRK channels, as these channels influence neurotransmitter release and neuronal excitability .
Cardiovascular Research
The compound’s role in activating GIRK channels also makes it a candidate for cardiovascular research. GIRK channels are involved in regulating heart rate and cardiac rhythm. Modulating these channels can help in developing treatments for arrhythmias and other heart conditions .
Metabolic Stability Studies
Research has shown that this compound exhibits improved metabolic stability compared to other similar compounds. This makes it a valuable candidate for drug development, as it may lead to more effective and longer-lasting therapeutic agents .
Pharmacokinetics and Drug Metabolism
The compound has been evaluated in various drug metabolism and pharmacokinetic (DMPK) assays. These studies are essential for understanding how the compound is absorbed, distributed, metabolized, and excreted in the body. Such information is crucial for optimizing dosing regimens and minimizing side effects .
Chemical Probe Development
This compound serves as a chemical probe for studying GIRK channel function. Chemical probes are important tools in biomedical research, allowing scientists to investigate the biological roles of specific proteins and pathways. By using this compound, researchers can gain insights into the physiological and pathological roles of GIRK channels .
Pain Management
Given its ability to modulate neuronal excitability through GIRK channel activation, this compound is being investigated for its potential in pain management. Chronic pain conditions, which are often difficult to treat, could benefit from new therapies targeting these channels .
Epilepsy Treatment
The compound’s effect on neuronal excitability also makes it a promising candidate for epilepsy treatment. By stabilizing neuronal activity, it may help in reducing the frequency and severity of epileptic seizures .
These applications highlight the diverse potential of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide in various fields of scientific research and drug development.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators
Mécanisme D'action
Target of Action
The primary target of the compound N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide affects several biochemical pathways. These channels play a crucial role in various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The pharmacokinetic properties of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide include its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound has been identified to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The molecular and cellular effects of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide’s action involve the modulation of cell excitability through the activation of GIRK channels . This can lead to changes in various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .
Propriétés
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-2-19-13-6-4-3-5-12(13)14(16)15-9-11-7-8-20(17,18)10-11/h3-6,11H,2,7-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWZCHCDHHTGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S)-1-Methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2600403.png)

![N-[(1-Methoxy-4-methylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2600406.png)


![2-Ethyl-5-((4-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600413.png)


![3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2600419.png)



![N-(4-fluorobenzyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2600425.png)